molecular formula C17H20N6O3 B2393410 N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclobutanecarboxamide CAS No. 1396848-96-6

N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclobutanecarboxamide

Cat. No. B2393410
CAS RN: 1396848-96-6
M. Wt: 356.386
InChI Key: RCQSVDDUIXOKLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the interaction of various organic molecules. For instance, the synthesis of N-aryl cyclopropylamines involves the interaction of 2-thioxothiazolidin-4-one (rhodanine), 4-methoxybenzaldehyde with cyclopropylamine .


Molecular Structure Analysis

The molecular structure of similar compounds includes various types of bonds and functional groups. For example, N-[4-[2-(cyclopropylamino)propanoyl]phenyl]acetamide contains total 37 bond(s); 19 non-H bond(s), 8 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 three-membered ring(s), 1 six-membered ring(s), 1 secondary amide(s) (aliphatic), 1 ketone(s) (aromatic) and 1 secondary amine(s) (aliphatic) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For instance, photoactivated formal [3 + 2] cycloaddition of N-Aryl Cyclopropyl-amines has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include various parameters such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, #H bond acceptors, #H bond donors, #Freely Rotating Bonds, #Rule of 5 Violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), Polar Surface Area, Polarizability, Surface Tension, Molar Volume .

Scientific Research Applications

Mechanism of Action

The mechanism of action of similar compounds is often studied in the context of their biological activities. For example, N-aryl cyclopropylamine derivatives have been studied for their antimicrobial and anticancer activities .

Future Directions

The future directions in the research of similar compounds involve the discovery and development of new molecules with novel modes of action to treat microbial infections and cancer . The indiscriminate use of antimicrobial agents has resulted in microbial resistance which has reached an alarming level. This necessitates the need for the discovery and development of new molecules from natural or synthetic sources with novel modes of action to treat microbial infections .

properties

IUPAC Name

N-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O3/c24-15(18-12-4-5-12)10-22-17(26)23(21-20-22)14-8-6-13(7-9-14)19-16(25)11-2-1-3-11/h6-9,11-12H,1-5,10H2,(H,18,24)(H,19,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQSVDDUIXOKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)NC4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclobutanecarboxamide

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